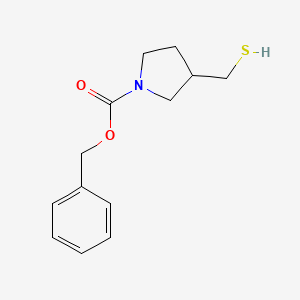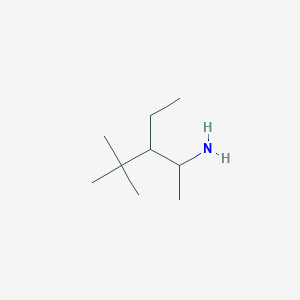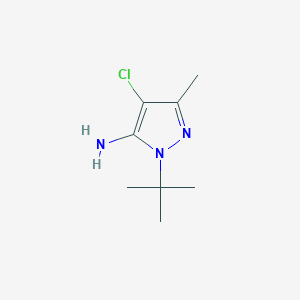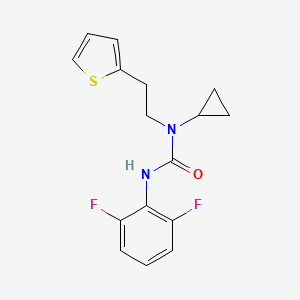![molecular formula C22H21ClN4O3S B2598243 N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1113123-27-5](/img/structure/B2598243.png)
N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a dihydrothienopyrimidinone group, and a piperidine carboxamide group. These groups could potentially confer a variety of chemical properties to the molecule, depending on their arrangement and the overall 3D structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3D structure could be influenced by factors such as the rotation around single bonds, the planarity of the aromatic rings, and the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the fluorophenyl group might undergo reactions with nucleophiles, the ether group could potentially be cleaved under acidic conditions, and the amide group might be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, the specific functional groups present, and the overall polarity of the molecule .Applications De Recherche Scientifique
Discovery of Selective Inhibitors
The development of selective inhibitors for kinases is a significant area of research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds show improved enzyme potency and kinase selectivity through specific substitutions, demonstrating complete tumor stasis in certain human carcinoma models following oral administration. Such research is crucial for advancing cancer therapy by targeting specific molecular pathways involved in tumor growth and metastasis (Schroeder et al., 2009).
Anti-Inflammatory and Analgesic Agents
Another area of interest is the synthesis of novel compounds with anti-inflammatory and analgesic properties. For example, derivatives derived from visnaginone and khellinone have been synthesized and shown to possess significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity, compared to standard drugs like sodium diclofenac. This research highlights the potential of novel chemical compounds in developing more effective and selective treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Serotonin Receptors and Alzheimer's Disease
The role of specific compounds in neurology, particularly in imaging and quantifying serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease, has been explored. Compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been utilized in conjunction with positron emission tomography (PET) to quantify receptor densities, offering insights into the progression of Alzheimer's disease and potential therapeutic targets (Kepe et al., 2006).
Antimicrobial and Anti-Angiogenic Activities
Compounds with specific structural features have been synthesized and evaluated for their antimicrobial and anti-angiogenic activities. Such research underlines the importance of chemical synthesis in discovering new therapeutic agents that can block the formation of blood vessels in vivo and exhibit antimicrobial properties, potentially leading to novel treatments for various cancers and infections (Kambappa et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-4-27-21(29)20-19(14-11-13(30-3)9-10-17(14)26(20)2)25-22(27)31-12-18(28)24-16-8-6-5-7-15(16)23/h5-11H,4,12H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNZKNIINSXEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2598161.png)

![1-[(4-Chlorophenyl)methyl]-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one](/img/structure/B2598163.png)




![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)

![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)


![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)